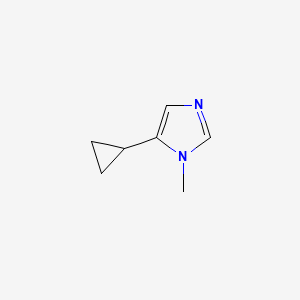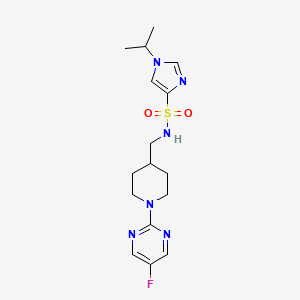
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as MPQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce oxidative stress, which is implicated in several chronic diseases.
実験室実験の利点と制限
One advantage of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its potential as a multi-targeted therapeutic agent. It exhibits several different biological activities, which may make it useful in treating a variety of diseases. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.
将来の方向性
There are several future directions for research related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can produce this compound with higher yields and purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for treating various diseases.
合成法
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multistep process that includes the reaction of 6-morpholinopyridazine with 3-bromoaniline, followed by the reaction of the resulting intermediate with 4-oxoquinazoline-3(4H)-acetic acid. The final product is obtained through the condensation of the intermediate with acetic anhydride. The synthesis method has been optimized to produce this compound with high yields and purity.
科学的研究の応用
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-23(15-30-16-25-21-7-2-1-6-19(21)24(30)32)26-18-5-3-4-17(14-18)20-8-9-22(28-27-20)29-10-12-33-13-11-29/h1-9,14,16H,10-13,15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIAALSPSDSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

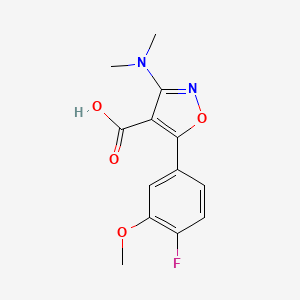
![(E)-ethyl 6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-methoxy-2-methylbenzofuran-3-carboxylate](/img/structure/B2440180.png)
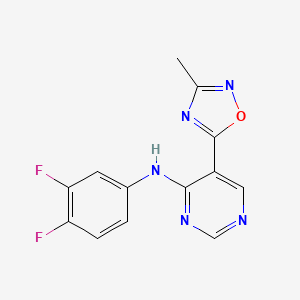

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)
![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)
![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)
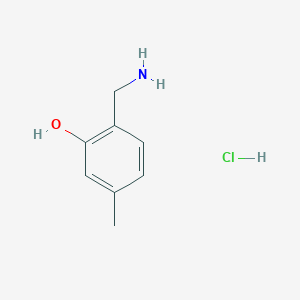
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)
